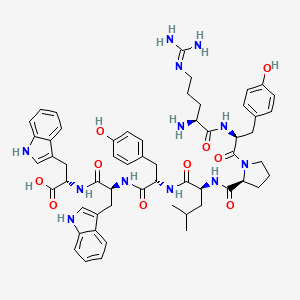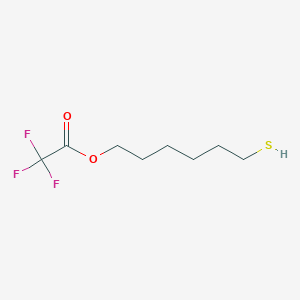
6-Sulfanylhexyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfanylhexyl trifluoroacetate is an organosulfur compound characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further esterified with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanylhexyl trifluoroacetate typically involves the esterification of 6-sulfanylhexanol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Sulfanylhexyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 6-Sulfanylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Sulfanylhexyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Sulfanylhexyl trifluoroacetate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The sulfanyl group can participate in nucleophilic substitution reactions, while the trifluoroacetate group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical and biological studies.
Comparaison Avec Des Composés Similaires
3-Sulfanylhexyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
6-Sulfanylhexanol: The alcohol precursor to 6-Sulfanylhexyl trifluoroacetate.
Trifluoroacetic acid esters: A broader class of compounds with similar ester functional groups.
Uniqueness: this compound is unique due to the combination of a sulfanyl group and a trifluoroacetate ester. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and industrial applications. The presence of the trifluoroacetate group enhances the compound’s stability and reactivity compared to similar compounds with non-fluorinated ester groups.
Propriétés
Numéro CAS |
915278-50-1 |
|---|---|
Formule moléculaire |
C8H13F3O2S |
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
6-sulfanylhexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)13-5-3-1-2-4-6-14/h14H,1-6H2 |
Clé InChI |
RXZOAXOATLJJIP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCS)CCOC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
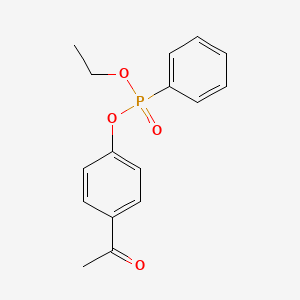
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
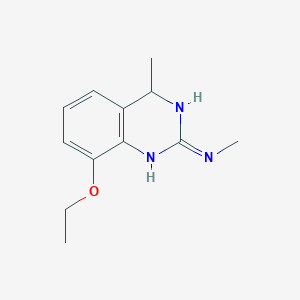
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
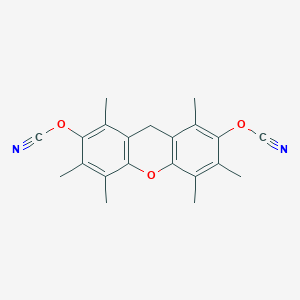
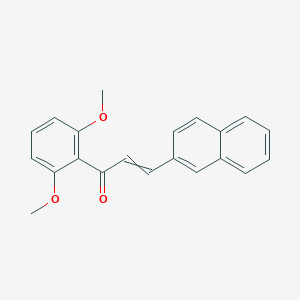
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
